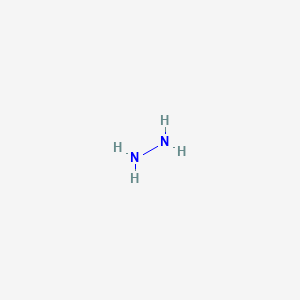
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a complex organic compound. Based on its name, it likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms . The exact structure and properties would depend on the specific arrangement of these rings and the attached ethyl and carboxylate groups.
Molecular Structure Analysis
The molecular structure of similar compounds often involves complex arrangements of the pyridine and pyrrole rings . Detailed analysis would require more specific information or computational chemistry methods.
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For similar compounds, properties such as molecular weight and possibly some spectroscopic properties can be determined .
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
- Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate's structure is indicative of its potential in chemical synthesis, particularly in the formation of complex molecules that have applications in medicinal chemistry and material science. Its pyrrole and pyridine moieties make it a versatile precursor for the synthesis of heterocyclic compounds. These compounds are foundational in creating pharmaceuticals, agrochemicals, and materials with specific electronic properties. The ability of this compound to participate in various chemical reactions, including cycloadditions, substitutions, and catalytic transformations, underscores its utility in synthetic organic chemistry (Li et al., 2019).
Drug Development and Biological Applications
- In drug development, Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate derivatives have been explored for their biological activities. The compound's structural features allow for modifications that lead to the development of new drugs with potential antibacterial, anti-inflammatory, and anticancer properties. This is due to the compound's ability to interact with biological targets in unique ways, influencing various biological pathways. Research in this area focuses on modifying the compound to enhance its bioavailability, selectivity, and potency against specific targets (Dongli Li et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolo[3,4-c]pyridine derivatives, have been studied for their broad spectrum of pharmacological properties . These compounds have been investigated as analgesic and sedative agents, and they have shown potential in treating diseases of the nervous and immune systems .
Mode of Action
It’s worth noting that similar compounds have shown significant anti-hiv-1 activity . This suggests that these compounds may interact with specific targets to inhibit the replication of the HIV-1 virus.
Biochemical Pathways
Related compounds have shown to affect various biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor activities . This suggests that these compounds may interact with multiple biochemical pathways to exert their effects.
Result of Action
Related compounds have shown significant anti-hiv-1 activity, suggesting that these compounds may inhibit the replication of the hiv-1 virus at the molecular and cellular levels .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-pyridin-4-yl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9/h3-8,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDVHPANJIDEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333063 |
Source


|
| Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |
CAS RN |
197774-66-6 |
Source


|
| Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B178665.png)



![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B178677.png)


![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)